molecular formula C15H18N4O2 B13869202 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine

5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine

Katalognummer: B13869202
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: IHJVTFYPESYXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a morpholine ring attached to another pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and esters in Suzuki-Miyaura coupling reactions . The reaction conditions often require a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridin-3-yl derivatives, while reduction of the pyridine rings can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and morpholine groups play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine is unique due to the presence of both methoxy and morpholine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.

Eigenschaften

Molekularformel

C15H18N4O2

Molekulargewicht

286.33 g/mol

IUPAC-Name

5-(5-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine

InChI

InChI=1S/C15H18N4O2/c1-20-12-6-11(8-17-9-12)13-10-18-15(7-14(13)16)19-2-4-21-5-3-19/h6-10H,2-5H2,1H3,(H2,16,18)

InChI-Schlüssel

IHJVTFYPESYXME-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1)C2=CN=C(C=C2N)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.